

Foreword for the Modern Drug Discovery Professional

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **(R)-2-Acetamidobutanoic acid**

Cat. No.: **B556426**

[Get Quote](#)

In the rapidly evolving landscape of therapeutic development, particularly in the realm of targeted protein degradation, the demand for well-characterized, stereochemically pure building blocks is paramount. **(R)-2-Acetamidobutanoic acid**, a chiral derivative of the non-proteinogenic amino acid (R)-2-aminobutanoic acid, has emerged as a molecule of significant interest. Its structural motifs are increasingly being incorporated into novel chemical entities, most notably as a component of the linker in Proteolysis-Targeting Chimeras (PROTACs).

This guide, intended for researchers, medicinal chemists, and process development scientists, moves beyond a simple recitation of properties. It aims to provide a comprehensive technical understanding of **(R)-2-Acetamidobutanoic acid**, grounded in the principles of synthetic chemistry, analytical science, and the practicalities of its application. We will delve into its structural and physicochemical properties, provide validated methodologies for its synthesis and characterization, and explore its functional role in the design of next-generation therapeutics. The causality behind experimental choices and the inherent logic of the protocols are emphasized to empower the researcher not just to replicate, but to innovate.

Core Structural and Physicochemical Profile

A thorough understanding of the fundamental properties of **(R)-2-Acetamidobutanoic acid** is the bedrock of its effective utilization. These identifiers and properties are essential for database searches, regulatory submissions, and analytical method development.

Chemical Identity

Identifier	Value	Source
IUPAC Name	(2R)-2-acetamidobutanoic acid	PubChem
Synonyms	N-Acetyl-D-2-aminobutyric acid, Acetyl-D-alpha-aminobutyric acid	PubChem[1]
CAS Number	34271-27-7	Fisher Scientific[2]
Molecular Formula	C ₆ H ₁₁ NO ₃	Fisher Scientific[2]
Molecular Weight	145.16 g/mol	Fisher Scientific[2]
SMILES	CC--INVALID-LINK--NC(=O)C	PubChem[1]
InChIKey	WZVZUKROCHDMDT-GSVOUGTGSA-N	PubChem[1]

Physicochemical Properties (Experimental and Predicted)

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents; they differ only in their interaction with plane-polarized light.[3][4] Due to a lack of specific experimental data for **(R)-2-Acetamidobutanoic acid** in the available literature, some values are based on its precursor or are computationally predicted.

Property	Value	Notes
Physical State	Solid (Predicted)	Based on the precursor, (R)-2-Aminobutanoic acid, which is a solid.[5]
Melting Point	>300 °C (for precursor)	The melting point for the direct precursor, (R)-(-)-2-Aminobutyric acid, is reported to be above 300 °C.[6] A specific value for the acetylated product is not readily available.
Specific Rotation ($[\alpha]D$)	Not available	This is a critical experimental value that defines the chiroptical properties of the molecule. It would be determined using a polarimeter.[7][8] There is no simple correlation between the (R/S) configuration and the sign (+/-) of rotation.[9]
Solubility	Soluble in water (Predicted)	The precursor amino acid is soluble in water.[5] Acetylation may slightly decrease water solubility.
pKa	~3-4 (Carboxylic acid, Predicted)	The carboxylic acid moiety is expected to have a pKa in this range, typical for N-acetylated amino acids.
XLogP3	-0.5 (Computed for racemate)	Indicates a high degree of hydrophilicity.[1]

Synthesis and Purification: A Validated Pathway

The synthesis of enantiomerically pure **(R)-2-Acetamidobutanoic acid** is a critical process. The most logical and field-proven approach involves two key stages: the resolution of a racemic precursor followed by a straightforward N-acetylation. This ensures the final product possesses the required high enantiomeric purity.

Workflow for Synthesis

The overall synthetic strategy is designed for efficiency and control over stereochemistry.

[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for (R)-2-Acetamidobutanoic acid.

Experimental Protocol: Synthesis

This protocol is a synthesis of established methods for amino acid resolution and N-acetylation. [\[10\]](#)[\[11\]](#)[\[12\]](#)

Part A: Resolution of (RS)-2-Aminobutanoic Acid[\[10\]](#)[\[11\]](#)

- **Rationale:** Direct asymmetric synthesis can be complex. Resolving a racemic conglomerate via crystallization is an efficient and scalable method to obtain the desired enantiomer. The use of an optically active co-solute, (S)-methionine p-toluenesulfonate, induces the preferential crystallization of the (R)-enantiomer salt.
- **Salt Formation:** Prepare the p-toluenesulfonate salt of racemic 2-aminobutanoic acid, known as (RS)-2, by reacting it with p-toluenesulfonic acid in a suitable solvent like ethanol.
- **Supersaturation:** Create a supersaturated solution of (RS)-2 in 1-propanol.
- **Seeding & Crystallization:** Introduce (S)-methionine p-toluenesulfonate [(S)-3] as the optically active co-solute. This will induce the preferential crystallization of (R)-2.
- **Isolation:** Collect the crystallized (R)-2 by filtration and wash with cold 1-propanol.

- Liberation of Free Amino Acid: Dissolve the isolated (R)-2 salt in methanol and treat with triethylamine. This neutralizes the p-toluenesulfonic acid, precipitating triethylammonium tosylate and leaving the free (R)-2-aminobutanoic acid in solution. Filter to remove the salt and evaporate the solvent to obtain the pure (R)-2-aminobutanoic acid.

Part B: N-Acetylation of (R)-2-Aminobutanoic Acid[12]

- Rationale: Acetic anhydride is a highly effective and common reagent for the acetylation of amines. The reaction is typically performed in an aqueous or mixed aqueous/organic medium, with the pH controlled to ensure the amino group is sufficiently nucleophilic while maintaining the stability of the anhydride.
- Dissolution: Dissolve the synthesized (R)-2-aminobutanoic acid (1.0 equivalent) in water or a mixture of water and a miscible organic solvent (e.g., dioxane).
- pH Adjustment: Cool the solution in an ice bath and adjust the pH to ~8-9 with a suitable base (e.g., 2M NaOH). This deprotonates the ammonium group to the more nucleophilic free amine.
- Acetylation: While vigorously stirring and maintaining the temperature at 0-5 °C, add acetic anhydride (approx. 1.1 equivalents) dropwise. Monitor and maintain the pH in the 8-9 range by concurrently adding base as needed.
- Reaction Completion: Stir the mixture in the ice bath for 1-2 hours after the addition is complete.
- Acidification & Extraction: Acidify the reaction mixture to pH ~2-3 with cold 1M HCl. This protonates the product's carboxylic acid, making it less water-soluble. Extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).
- Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure to yield the crude **(R)-2-Acetamidobutanoic acid**.
- Purification: Recrystallize the crude product from a suitable solvent system (e.g., hot water, or ethyl acetate/hexanes) to obtain the final, purified product.

Spectroscopic and Analytical Characterization

Rigorous characterization is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized material. The following sections detail the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. While experimental spectra for the pure (R)-enantiomer are not readily available in public databases, the chemical shifts can be reliably predicted based on the structure and data from analogous compounds like butanoic acid and other N-acetylated amino acids.[\[1\]](#)[\[3\]](#)[\[13\]](#)

Predicted ^1H NMR Spectrum (in CDCl_3 , ~ 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9-11	broad singlet	1H	H-O-C=O	The acidic proton of the carboxylic acid is typically broad and downfield.
~6.5-7.5	broad doublet	1H	N-H	The amide proton signal is often broad and its chemical shift is solvent-dependent. It will show coupling to the adjacent alpha-proton.
~4.4-4.6	quintet (or dd)	1H	C α -H	The alpha-proton is deshielded by both the carbonyl and the amide group. It will be split by the adjacent NH proton and the CH ₂ group.
~2.0-2.1	singlet	3H	CH ₃ -C=O	The acetyl methyl protons are in a distinct environment and appear as a sharp singlet.
~1.6-1.8	multiplet	2H	C β -H ₂	The methylene protons are diastereotopic and will be split

by both the alpha-proton and the terminal methyl group.

The terminal methyl group will appear as a triplet due to coupling with the adjacent CH_2 group.

~0.9-1.0 triplet 3H $\text{Cy}-\text{H}_3$

Predicted ^{13}C NMR Spectrum (in CDCl_3 , ~100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~175-178	$\text{C}=\text{O}$ (Carboxylic Acid)	Carboxylic acid carbonyls are characteristically found in this downfield region.
~170-172	$\text{C}=\text{O}$ (Amide)	Amide carbonyls are slightly upfield from carboxylic acid carbonyls.
~55-58	$\text{C}\alpha$	The alpha-carbon is attached to the electronegative nitrogen atom.
~25-28	$\text{C}\beta$	The aliphatic methylene carbon.
~22-24	CH_3 (Acetyl)	The acetyl methyl carbon.
~10-12	Cy	The terminal aliphatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups. The spectrum of **(R)-2-Acetamidobutanoic acid** will be a composite of the characteristic absorptions for a carboxylic acid and a secondary amide.[9][14][15]

Expected Characteristic IR Absorptions (KBr Pellet or Thin Film)

Wavenumber (cm ⁻¹)	Vibration	Intensity	Significance
3300-2500	O-H stretch (Carboxylic Acid)	Strong, very broad	The extreme broadness is due to hydrogen bonding. This is a hallmark of a carboxylic acid dimer.
~3300	N-H stretch (Amide)	Medium, sharp	Often appears as a shoulder on the broad O-H band.
2970-2850	C-H stretch (Aliphatic)	Medium-Strong	Confirms the presence of the ethyl and methyl groups.
~1710	C=O stretch (Carboxylic Acid)	Strong, sharp	Characteristic absorption for a carboxylic acid carbonyl.
~1650	C=O stretch (Amide I band)	Strong, sharp	Characteristic absorption for a secondary amide carbonyl.
~1550	N-H bend (Amide II band)	Medium	Confirms the presence of the secondary amide linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Electron Ionization (EI) would likely lead to significant fragmentation.

Expected Fragmentation Pattern (Electron Ionization)

- Molecular Ion (M^+): A peak at $m/z = 145$ would correspond to the molecular weight of the compound. This peak may be weak or absent in EI-MS due to the lability of the molecule.
- Key Fragments:
 - $m/z = 100$: Loss of the carboxyl group (-COOH, 45 Da). This is a common fragmentation pathway for carboxylic acids.[16]
 - $m/z = 86$: McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the amide carbonyl, followed by cleavage, is possible.
 - $m/z = 74$: Cleavage alpha to the carboxylic acid carbonyl, losing the ethyl group.
 - $m/z = 43$: Represents the acetyl cation $[CH_3CO]^+$, a very common and often abundant fragment from acetylated compounds.

Chiral Purity Analysis

Confirming the enantiomeric excess (e.e.) is arguably the most critical analytical test for this compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this analysis.[1][6]

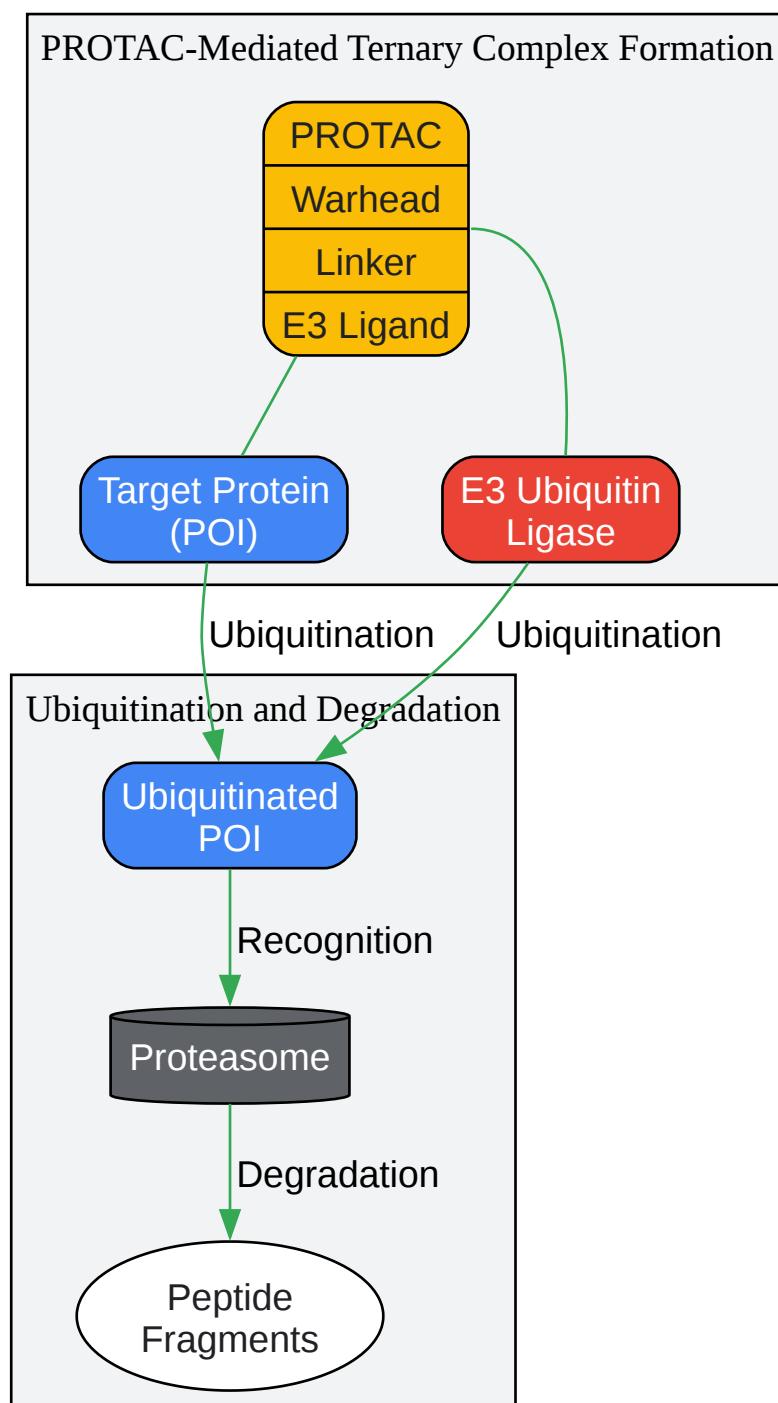
[Click to download full resolution via product page](#)

Figure 2: Workflow for chiral purity analysis by HPLC.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

- Rationale: Chiral stationary phases, often based on polysaccharide derivatives, create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times.
- System: HPLC system equipped with a UV detector (monitoring at ~210 nm).
- Column: A polysaccharide-based chiral column, such as a Daicel CHIRALPAK® series column, is a common first choice.
- Mobile Phase: A typical mobile phase for this type of compound would be a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA). The TFA ensures the carboxylic acid is protonated, leading to better peak shape.
- Sample Preparation: Prepare a standard solution of the racemic compound (~1 mg/mL) to establish the retention times of both the (R) and (S) enantiomers. Prepare the sample to be tested at the same concentration.
- Analysis: Inject the racemic standard and then the sample.
- Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the sample chromatogram: $e.e. (\%) = [(A_R - A_S) / (A_R + A_S)] * 100$

Applications in Drug Development: A Key Building Block for Protein Degraders


The primary driver for the increased interest in **(R)-2-Acetamidobutanoic acid** is its utility as a versatile building block in the synthesis of PROTACs.[2][17]

The PROTAC Concept

Targeted protein degradation using PROTACs is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that do not inhibit a target protein's function but instead tag it for destruction by the cell's own machinery.[17] They consist of three components:

- A "warhead" ligand that binds to the target protein of interest (POI).

- An E3 ligase ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).
- A linker that connects the two ligands.

[Click to download full resolution via product page](#)

Figure 3: Mechanism of action for a PROTAC.

The Role of (R)-2-Acetamidobutanoic Acid

(R)-2-Acetamidobutanoic acid serves as a valuable component within the linker portion of a PROTAC. The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[18][19]

- **Structural Contribution:** The ethyl group at the chiral center provides a specific stereochemical and conformational constraint. This can be crucial for orienting the warhead and E3 ligase ligand correctly relative to each other, thereby influencing the geometry and stability of the ternary complex.
- **Synthetic Handle:** The carboxylic acid provides a key functional group for conjugation. It can be activated (e.g., as an NHS ester or via coupling reagents like HATU) to form an amide bond with an amine-functionalized E3 ligase ligand or warhead-linker fragment. The N-acetyl group provides a stable, neutral amide functionality.

The design and synthesis of PROTACs often involve a modular approach where libraries of linkers are screened.[20][21] Having access to well-characterized, enantiomerically pure linker building blocks like **(R)-2-Acetamidobutanoic acid** is essential for systematically exploring the structure-activity relationships (SAR) of protein degraders.

Safety and Handling

As a laboratory chemical, proper handling procedures must be followed to ensure user safety. The following information is based on the GHS classification for the racemic mixture, which should be applied to the (R)-enantiomer as a precaution.[1]

- **GHS Hazard Statements:**
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

- Personal Protective Equipment (PPE):
 - Eye Protection: Safety glasses or goggles are mandatory.
 - Hand Protection: Chemical-resistant gloves (e.g., nitrile).
 - Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- Storage: Store in a tightly sealed container at room temperature.[\[2\]](#)

Conclusion

(R)-2-Acetamidobutanoic acid represents more than just a chiral molecule; it is an enabling tool for modern drug discovery. Its value lies in the combination of its stereochemically defined structure and the versatile chemical handles it presents. As the field of targeted protein degradation continues to expand, the demand for such precisely engineered building blocks will undoubtedly grow. This guide has provided a comprehensive framework for its synthesis, analysis, and application, empowering researchers to confidently incorporate this valuable reagent into their discovery workflows and contribute to the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Acetylamino)butanoic acid | C6H11NO3 | CID 306107 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. 4-Acetamidobutyric acid | C6H11NO3 | CID 18189 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. (R)-2-Aminobutanoate | C4H9NO2 | CID 6971251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000008) [hmdb.ca]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000039) [hmdb.ca]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. low/high resolution 1H proton nmr spectrum of butanoic acid C₄H₈O₂
CH₃CH₂CH₂COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1
butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced
organic chemistry revision notes [docbrown.info]
- 14. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 15. Butanoic acid [webbook.nist.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. lifechemicals.com [lifechemicals.com]
- 18. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery -
PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. research-collection.ethz.ch [research-collection.ethz.ch]
- 21. adc.bocsci.com [adc.bocsci.com]
- To cite this document: BenchChem. [Foreword for the Modern Drug Discovery Professional].
BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b556426#r-2-acetamidobutanoic-acid-structural-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com